2-(Fluorosulfonyl)benzoic acid
Description
Significance of Aryl Fluorosulfonyl Moieties in Organic Synthesis and Chemical Biology
Aryl fluorosulfonyl moieties (Ar-SO₂F) are powerful tools in the arsenal (B13267) of organic chemists and chemical biologists. Their significance stems from a unique balance of stability and reactivity. nih.gov Unlike the more labile aryl sulfonyl chlorides, the sulfur-fluorine bond in aryl fluorosulfonyls is remarkably stable to hydrolysis, rendering them compatible with aqueous environments, a crucial feature for biological applications. acs.orgoup.com
This stability, however, is coupled with a "privileged" reactivity towards certain nucleophilic amino acid residues within proteins, such as serine, threonine, lysine (B10760008), tyrosine, and histidine. nih.govacs.org This reactivity is often context-dependent, meaning the aryl fluorosulfonyl group can act as a "warhead" that covalently modifies a target protein with high specificity, driven by the binding affinity of the parent molecule. nih.govbeilstein-journals.org This has led to their widespread use as covalent inhibitors and activity-based probes for studying enzyme function and identifying new drug targets. nih.govbeilstein-journals.org
Furthermore, the aryl fluorosulfonyl group is a key component in the realm of "click chemistry," specifically the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction. acs.orglatrobe.edu.au SuFEx allows for the rapid and efficient formation of strong covalent bonds under mild conditions, making it an invaluable tool for synthesizing complex molecules, modifying polymers, and developing new materials. oup.comlatrobe.edu.au The introduction of the -SO₂F group can also enhance the bioactivity and improve the physicochemical and pharmacokinetic profiles of drug molecules. oup.com
Overview of Benzoic Acid Derivatives as Versatile Synthetic Scaffolds
Benzoic acid and its derivatives have long been recognized as fundamental building blocks in organic synthesis. nih.govpreprints.org Their prevalence in naturally occurring compounds with significant biological activities, such as vanillin (B372448) and gallic acid, underscores their importance. preprints.org The carboxylic acid group provides a convenient handle for a wide array of chemical transformations, including esterification, amidation, and various coupling reactions.
In medicinal chemistry, the benzoic acid scaffold is a common feature in numerous approved drugs, including furosemide (B1674285) and tetracaine. nih.govpreprints.org Its rigid, planar structure can serve as a core on which to append other functional groups, allowing for the systematic exploration of structure-activity relationships. nih.govtandfonline.com Researchers frequently utilize the benzoic acid framework to design and synthesize novel compounds with potential therapeutic applications, targeting a wide range of diseases, including cancer and Alzheimer's disease. nih.govsci-hub.se The ability to readily modify the substitution pattern on the aromatic ring allows for fine-tuning of a molecule's biological and physical properties. nih.govtandfonline.com
Historical Context of Fluorosulfonyl Compound Development in Academic Research
The history of fluorosulfonyl compounds dates back further than their recent surge in popularity. The chemistry of higher valent sulfur-fluorides has roots in the mid-19th century. latrobe.edu.au One of the earliest syntheses of aromatic fluorosulfates was reported in 1930 by Lange and Müller, involving the thermolysis of arenediazonium fluorosulfates. oup.com
The development of N-F fluorinating agents, which are crucial for the synthesis of some fluorosulfonyl compounds, began in the mid-20th century. In 1964, the fluorinating ability of perfluoro-N-fluoropiperidine was first reported. nih.govbeilstein-journals.org This was followed by the development of other N-F reagents, such as N-fluoro-N-alkylarenesulfonamides in the 1980s. nih.gov
However, for a long period, the potential of sulfur-fluoride chemistry was largely overlooked. latrobe.edu.au A significant turning point came in 2014 with the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as a new class of click chemistry by Sharpless and coworkers. beilstein-journals.orglatrobe.edu.au This reinvigorated interest in fluorosulfonyl compounds, leading to a rapid expansion of their applications in various fields, from organic synthesis and materials science to chemical biology and drug discovery. oup.comrsc.orgresearchgate.net This resurgence has spurred the development of new and more efficient methods for synthesizing sulfonyl fluorides. rsc.orgresearchgate.net
Scope and Emerging Research Significance of 2-(Fluorosulfonyl)benzoic Acid
This compound, with its ortho-substituted fluorosulfonyl and carboxylic acid groups on a benzene (B151609) ring, represents a convergence of the functionalities discussed above. The presence of both a reactive fluorosulfonyl "warhead" and a versatile carboxylic acid "handle" on a common scaffold makes it a particularly interesting building block for the synthesis of bifunctional molecules.
While much of the literature focuses on its isomers, particularly 3-(fluorosulfonyl)benzoic acid and 4-(fluorosulfonyl)benzoic acid, the unique steric and electronic environment of the ortho-isomer suggests potential for distinct reactivity and applications. ontosight.ailookchem.comsigmaaldrich.com The proximity of the two functional groups could lead to intramolecular interactions that modulate their respective reactivities or enable unique cyclization reactions.
Emerging research is likely to explore the use of this compound in the development of highly specific covalent inhibitors, where the carboxylic acid can be used to tailor the molecule's solubility and binding interactions, while the fluorosulfonyl group ensures covalent modification of the target. Furthermore, its application in the synthesis of novel polymers and materials via SuFEx chemistry, with the potential for post-polymerization modification through the carboxylic acid group, presents another avenue for investigation. The unique substitution pattern of this compound positions it as a valuable, albeit less explored, tool for advancing chemical synthesis and biology.
Chemical Compound Data
Table 1: Properties of this compound and Related Isomers
| Property | This compound | 3-(Fluorosulfonyl)benzoic acid | 4-(Fluorosulfonyl)benzoic acid |
| CAS Number | 339-87-7 chemsrc.com | 454-95-5 sigmaaldrich.comchemeo.com | 455-26-5 lookchem.com |
| Molecular Formula | C₇H₅FO₄S chemsrc.com | C₇H₅FO₄S sigmaaldrich.comchemeo.com | C₇H₅FO₄S lookchem.com |
| Molecular Weight | 204.18 g/mol chemsrc.com | 204.18 g/mol sigmaaldrich.comchemeo.com | 204.18 g/mol lookchem.com |
| Melting Point | Not available | 147-153 °C sigmaaldrich.com | 272-273 °C lookchem.com |
| Appearance | Not available | Solid sigmaaldrich.com | Not available |
Structure
3D Structure
Properties
Molecular Formula |
C7H5FO4S |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H5FO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) |
InChI Key |
FHYFFQJSYIHOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluorosulfonyl Benzoic Acid and Its Derivatives
Direct Synthesis Approaches to 2-(Fluorosulfonyl)benzoic Acid
Direct approaches to this compound aim to introduce the fluorosulfonyl moiety at the ortho position of a benzoic acid derivative in a single synthetic operation. These methods are often sought after for their atom and step economy.
Fluorosulfonylation Reactions on Benzoic Acid Precursors
Direct C-H fluorosulfonylation of benzoic acid at the ortho position presents a significant challenge due to the typically low reactivity of the C-H bond and the potential for competing reactions at other positions. However, advancements in transition-metal-catalyzed C-H activation offer a promising avenue. While direct fluorosulfonylation of benzoic acid itself is not widely reported, related methodologies for ortho-sulfonylation have been developed. For instance, copper-mediated ortho C-H sulfonylation of benzoic acid derivatives using sodium sulfinates has been demonstrated. This approach utilizes a directing group to achieve high regioselectivity for the ortho position rsc.orgnih.gov. Future research may adapt such C-H activation strategies for direct fluorosulfonylation.
Conversion of Chlorosulfonyl Benzoic Acids to Fluorosulfonyl Analogs
A more established and widely applicable direct method for the synthesis of this compound involves the conversion of the corresponding 2-(chlorosulfonyl)benzoic acid. This transformation is a classic halogen exchange reaction (Halex reaction). The starting material, 2-(chlorosulfonyl)benzoic acid, can be prepared by the chlorosulfonylation of benzoic acid.
The subsequent conversion to the fluorosulfonyl derivative is typically achieved by treating the chlorosulfonyl compound with a source of fluoride (B91410) ions. Common fluorinating agents for this purpose include alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst to enhance reactivity. The reaction conditions can be tailored based on the specific substrate and desired yield.
Table 1: Typical Reaction Conditions for Halogen Exchange
| Starting Material | Fluorinating Agent | Solvent | Temperature | Yield |
| 2-(Chlorosulfonyl)benzoic acid | Potassium Fluoride (KF) | Acetonitrile (B52724) | Reflux | Moderate to High |
| 2-(Chlorosulfonyl)benzoic acid | Cesium Fluoride (CsF) | Tetrahydrofuran (THF) | Room Temperature to Reflux | High |
| 2-(Chlorosulfonyl)benzoyl chloride | Spray-dried Potassium Fluoride | Sulfolane (B150427) | 120-180 °C | Good |
This table presents generalized conditions based on common halogen exchange reactions and may require optimization for the specific synthesis of this compound.
Oxidative Strategies for Introducing the Fluorosulfonyl Group
Oxidative methods provide another direct route to sulfonyl fluorides from more reduced sulfur-containing precursors. For the synthesis of this compound, a plausible precursor would be 2-mercaptobenzoic acid (thiosalicylic acid) nih.gov. The direct oxidative fluorosulfonylation of thiols to the corresponding sulfonyl fluorides is a known transformation in organic synthesis.
Multi-Step Synthesis of this compound and Structural Analogs
Multi-step synthetic routes offer greater flexibility in the introduction of functional groups and can be advantageous when direct methods are not feasible or result in low yields.
Approaches Involving Halogenated Benzoic Acid Intermediates
A versatile multi-step approach to this compound can commence from readily available halogenated benzoic acids, such as 2-bromobenzoic acid or 2-chlorobenzoic acid. A representative synthetic sequence might involve the following key steps:
Introduction of a Sulfur Moiety: The halogenated benzoic acid can be converted to a thiol or a disulfide derivative. For example, 2-bromobenzoic acid can be subjected to a copper-catalyzed reaction with a sulfur source.
Oxidation to the Sulfonyl Halide: The resulting sulfur-containing intermediate is then oxidized to the corresponding sulfonyl chloride.
Halogen Exchange: Finally, the 2-(chlorosulfonyl)benzoic acid is converted to the desired this compound via a halogen exchange reaction as described in section 2.1.2.
Patents describing the synthesis of related fluorinated benzoic acids often utilize halogenated precursors, highlighting the utility of this strategy in industrial applications google.comgoogle.comgoogle.com.
Synthesis via Organoiodine Compounds
Organoiodine chemistry provides a powerful platform for the synthesis of substituted aromatic compounds. A multi-step synthesis of this compound can be envisioned starting from 2-iodobenzoic acid. Hypervalent iodine reagents, prepared from 2-iodobenzoic acid, are known to be excellent precursors for various functional group transformations nih.gov.
A potential synthetic route could involve:
Preparation of a Hypervalent Iodine Reagent: 2-iodobenzoic acid can be oxidized to form a cyclic hypervalent iodine compound, such as 1-hydroxy-1,2-benziodoxol-3(1H)-one arkat-usa.orgresearchgate.net.
Introduction of the Sulfonyl Fluoride Precursor: This hypervalent iodine reagent can then be reacted with a suitable sulfur-containing nucleophile that can be subsequently converted to the fluorosulfonyl group.
Conversion to the Final Product: The final steps would involve the transformation of the introduced sulfur moiety into the fluorosulfonyl group.
While a direct application of this method for the synthesis of this compound is not explicitly documented, the versatility of hypervalent iodine chemistry suggests its potential as a viable synthetic strategy arkat-usa.orgresearchgate.net.
Preparation from Thiol Precursors through Oxidative Chlorination
The synthesis of aryl sulfonyl chlorides from thiol precursors is a foundational step in the preparation of compounds like this compound. One effective method is the direct oxidative chlorination of the corresponding thiol. In the context of this compound, the logical thiol precursor is 2-mercaptobenzoic acid, commonly known as thiosalicylic acid.
The process involves the conversion of the thiol group (-SH) into a sulfonyl chloride (-SO₂Cl) group. A notable method for this transformation utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as the reagent system. organic-chemistry.org This approach is recognized for its high reactivity and efficiency, allowing the direct conversion of thiols to their corresponding sulfonyl chlorides under mild conditions. organic-chemistry.org The reaction first forms an intermediate, 2-(chlorosulfonyl)benzoic acid, which can then be subjected to fluorination to yield the final product. The mechanism is believed to involve the initial formation of disulfides from the thiol, which are then oxidized and chlorinated to produce the sulfonyl chloride. organic-chemistry.org
This synthetic route is advantageous due to its rapid reaction times and the ability to proceed at room temperature, minimizing the formation of byproducts. organic-chemistry.org The resulting 2-(chlorosulfonyl)benzoic acid is a key intermediate that can be subsequently converted to this compound through a halogen exchange reaction.
Optimization of Synthetic Pathways for this compound
Optimizing the synthetic pathway for this compound is critical for maximizing product yield and purity while ensuring cost-effectiveness and scalability. The optimization process involves a systematic investigation of various reaction parameters, primarily focusing on the selection of reagents, their stoichiometric ratios, and the physical conditions under which the reaction is performed. Each of these factors can significantly impact the reaction's efficiency, rate, and the profile of impurities generated.
Reagent Selection and Stoichiometric Control
The choice of reagents and their precise molar ratios are paramount in the synthesis of this compound, particularly during the initial oxidative chlorination step.
Reagent Selection:
Thiol Precursor: Thiosalicylic acid is the specific starting material, containing the necessary thiol and carboxylic acid functionalities at the ortho position.
Oxidizing and Chlorinating Agents: The combination of hydrogen peroxide (H₂O₂) as an oxidant and thionyl chloride (SOCl₂) as a chlorinating source provides a highly reactive system for the conversion of the thiol group to a sulfonyl chloride. organic-chemistry.org This system is often preferred for its effectiveness under mild conditions. organic-chemistry.org
Stoichiometric Control: Controlling the molar ratios of reactants is essential to drive the reaction to completion and minimize side reactions. In the direct conversion of thiols to sulfonyl chlorides, research has shown that specific ratios are optimal. For instance, an optimized molar ratio of thiol to hydrogen peroxide has been identified as 1:3, which, in conjunction with thionyl chloride, can lead to yields as high as 97%. organic-chemistry.org Precise stoichiometric control prevents the under- or over-oxidation of the sulfur species and ensures the efficient formation of the desired 2-(chlorosulfonyl)benzoic acid intermediate.
Below is a table summarizing the key reagents and their roles.
Table 1: Reagent Selection and Stoichiometry
| Reagent | Role | Recommended Molar Ratio (relative to Thiol) |
|---|---|---|
| Thiosalicylic Acid | Thiol Precursor | 1 |
| Hydrogen Peroxide (H₂O₂) | Oxidizing Agent | 3 |
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | 1 (per mole of thiol) |
Influence of Reaction Conditions (e.g., Temperature, Solvent, Atmosphere)
Reaction conditions exert a profound influence on the kinetics and thermodynamics of the synthesis, directly affecting the yield and purity of this compound.
Temperature: The reaction temperature must be carefully controlled. While the oxidative chlorination of thiols can proceed efficiently at room temperature, many organic reactions are sensitive to thermal fluctuations. organic-chemistry.org Generally, reaction temperatures for the synthesis of benzoic acid derivatives can range from -30°C to 150°C. google.com For the initial oxidative chlorination, maintaining mild temperatures helps to suppress potential side reactions, such as the degradation of reactants or the formation of unwanted byproducts. Subsequent fluorination steps might require different temperature profiles to achieve optimal conversion.
Solvent: The choice of solvent is critical as it must solubilize the reactants and be inert under the reaction conditions. A variety of solvents can be employed, including water, acetic acid, alcohols (methanol, ethanol), ethers (tetrahydrofuran, dioxane), and aprotic polar solvents like N,N-dimethylformamide (DMF). google.com The solvent can influence reaction rates and, in some cases, the reaction pathway itself.
Atmosphere: While not always a critical parameter for this specific synthesis, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. This is particularly important if any of the reagents or intermediates are sensitive to oxidation by atmospheric oxygen or degradation by moisture.
The following table outlines the typical ranges for these crucial reaction conditions.
Table 2: Influence of Reaction Conditions
| Parameter | Typical Range | Rationale |
|---|---|---|
| Temperature | Room Temperature to 100°C | Balances reaction rate with the minimization of byproduct formation. google.com |
| Solvent | Acetic Acid, Water, Alcohols, Ethers | Ensures proper mixing and interaction of reagents; must be inert to the reactive species. google.com |
| Atmosphere | Air or Inert Gas (N₂, Ar) | Prevents unwanted side reactions with atmospheric oxygen or moisture if reactants are sensitive. |
Purification and Isolation Methodologies in Academic Synthesis
After the synthesis is complete, the crude product is a mixture containing the desired this compound, unreacted starting materials, reagents, and byproducts. A multi-step purification and isolation process is therefore essential to obtain the compound in high purity.
Extraction: Liquid-liquid extraction is a primary method used to separate the product based on its solubility and acid-base properties. du.ac.in The reaction mixture can be diluted with an organic solvent and washed with water or an aqueous solution to remove inorganic salts and water-soluble impurities. By adjusting the pH of the aqueous layer, the benzoic acid derivative can be selectively protonated or deprotonated, allowing it to move between the aqueous and organic phases, thereby separating it from neutral or basic impurities. du.ac.inrsc.org
Recrystallization: This is a powerful technique for purifying solid organic compounds. google.com The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. rsc.org The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. For benzoic acid derivatives, common recrystallization solvents include water, ethanol, or mixtures like methanol/water. du.ac.inrsc.org
Chromatography: For achieving very high purity or for separating complex mixtures, chromatographic techniques are employed. Column chromatography and preparative thin-layer chromatography are common laboratory-scale methods that separate compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase flows through it. google.com
The final isolated product's purity is typically confirmed by analytical methods such as measuring its melting point and using spectroscopic techniques. rsc.orgatlantis-press.com
Chemical Reactivity and Transformation Pathways of 2 Fluorosulfonyl Benzoic Acid
Nucleophilic Substitution Reactions at the Fluorosulfonyl Center
The sulfonyl fluoride (B91410) group (-SO₂F) is a unique electrophilic center. The strong sulfur-fluorine bond lends it considerable stability, particularly towards hydrolysis, when compared to other sulfonyl halides like sulfonyl chlorides. mdpi.comnih.gov However, this group can be activated to react selectively with a range of nucleophiles, serving as a robust connector in molecular synthesis. msu.edu This reactivity is the foundation of SuFEx, a class of click chemistry reactions known for their reliability, high yield, and mild reaction conditions. ccspublishing.org.cn
The reaction of 2-(fluorosulfonyl)benzoic acid with primary and secondary amines is a hallmark of its SuFEx reactivity, leading to the formation of stable sulfonamides. This transformation is highly efficient and tolerates a wide variety of functional groups, making it a powerful tool for creating libraries of compounds. msu.edunih.gov The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom, displacing the fluoride ion.
The reaction is often facilitated by a base to deprotonate the amine nucleophile, increasing its reactivity. In some protocols, catalytic amounts of activators like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to accelerate the amidation, even for sterically hindered substrates. nih.gov This method provides a facile and broad-spectrum approach to synthesizing 2-(sulfamoyl)benzoic acid derivatives.
Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles
Analogous to the reaction with amines, the fluorosulfonyl group can theoretically react with thiol nucleophiles to form thiosulfonate esters (R-SO₂-S-R'). This pathway is consistent with the principles of SuFEx chemistry. However, the reaction of sulfonyl fluorides with thiols is less commonly reported than the corresponding reaction with amines, indicating a higher selectivity for nitrogen nucleophiles.
While the electrochemical synthesis of sulfonyl fluorides from thiols is well-documented, which involves the formation of a sulfur-sulfur bond in a related context, direct displacement of the fluoride from an aryl sulfonyl fluoride by a thiol is not a standard transformation and may require specific catalytic activation. nih.govtue.nl The higher acidity of thiols compared to amines and the nature of the sulfur nucleophile can lead to different reactivity profiles.
A key feature of the fluorosulfonyl group that makes it valuable for "click" chemistry is its pronounced stability towards hydrolysis. mdpi.comnih.gov Unlike sulfonyl chlorides, which are readily hydrolyzed by water, aryl sulfonyl fluorides are robust and can be handled under aqueous conditions without significant degradation. nih.gov This stability is attributed to the strength of the S-F bond.
This inertness extends to reactions with other weak heteroatom nucleophiles like alcohols. Under neutral, uncatalyzed conditions, this compound does not readily react with alcohols at the sulfonyl center. This chemoselectivity allows for reactions to be performed on the carboxylic acid group in the presence of alcohols without protecting the sulfonyl fluoride moiety. Activation of the sulfonyl fluoride, typically under specific catalytic conditions, is required to induce a reaction with alcohol nucleophiles to form sulfonate esters.
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group at the ortho-position of the benzene (B151609) ring is a versatile handle that can undergo a variety of classical transformations, including esterification, amidation, and decarboxylation. These reactions generally proceed without affecting the stable fluorosulfonyl group.
The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.
Esterification can be achieved through several methods. The classic Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. quora.com More modern and milder methods include dehydrative coupling reactions. For instance, sulfuryl fluoride (SO₂F₂) has been employed as an efficient mediating reagent to couple carboxylic acids with alcohols at room temperature, offering broad substrate scope and high yields. beilstein-journals.orgorganic-chemistry.org
Amidation , the formation of an amide bond, is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. A wide range of coupling agents can be used for this purpose, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or uronium-based reagents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). chemrevlett.comorgsyn.org These reactions are generally high-yielding and proceed under mild conditions, allowing for the synthesis of a diverse range of 2-(fluorosulfonyl)benzamides. enamine.net
Table 2: Examples of Carboxylic Acid Transformations
The removal of the carboxylic acid group via decarboxylation is a potential transformation pathway. The stability of benzoic acid derivatives towards decarboxylation is highly dependent on the substitution pattern on the aromatic ring. Electron-withdrawing substituents, such as the fluorosulfonyl group, generally lower the thermal stability of benzoic acid and can facilitate decarboxylation. mdpi.com
Several methods for the decarboxylation of benzoic acids are known:
Thermal Decarboxylation: Heating the acid, often in the presence of a catalyst like copper, can induce the loss of carbon dioxide. The presence of the ortho-fluorosulfonyl group is expected to lower the required temperature compared to unsubstituted benzoic acid.
Acid-Catalyzed Decarboxylation: In strongly acidic aqueous solutions, decarboxylation can proceed through a mechanism involving protonation of the aromatic ring, which is often the rate-determining step. ccspublishing.org.cnacs.org
Radical Decarboxylation: Modern photocatalytic methods allow for decarboxylation under much milder conditions. For example, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals at low temperatures (e.g., 35 °C), which are then trapped to yield the decarboxylated product. nih.gov
The product of the decarboxylation of this compound would be phenylsulfonyl fluoride, a valuable synthetic building block in its own right.
Electrophilic Aromatic Substitution on the Benzoic Acid Ring System
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of these reactions is controlled by the directing effects of the existing substituents: the carboxylic acid (-COOH) and the fluorosulfonyl (-SO₂F) groups.
Both the carboxylic acid and the fluorosulfonyl groups are electron-withdrawing groups (EWGs) due to a combination of inductive and resonance effects. libretexts.orgyoutube.com Consequently, they deactivate the aromatic ring towards electrophilic attack, making the reaction slower compared to benzene. libretexts.orgleah4sci.com According to the principles of electrophilic aromatic substitution, deactivating groups (with the exception of halogens) are meta-directors. libretexts.orgleah4sci.comchemistrysteps.compressbooks.pub
In this compound, the substituents are located at the C1 (-COOH) and C2 (-SO₂F) positions. The directing effects of these two groups are additive:
The carboxylic acid group at C1 directs incoming electrophiles to the C3 and C5 positions (meta).
The fluorosulfonyl group at C2 directs incoming electrophiles to the C4 and C6 positions (meta).
Therefore, the potential sites for substitution are C3, C4, C5, and C6. However, the positions C3 and C6 are adjacent to the existing bulky substituents, which may introduce steric hindrance. The positions C4 and C5 are thus the most likely sites for electrophilic attack. The reaction will favor the position that is meta to both deactivating groups, if possible, or meta to the stronger deactivating group.
| Reaction | Reagents | Electrophile (E+) | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-2-(fluorosulfonyl)benzoic acid and/or 5-Nitro-2-(fluorosulfonyl)benzoic acid |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo-2-(fluorosulfonyl)benzoic acid and/or 5-Bromo-2-(fluorosulfonyl)benzoic acid |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-(Fluorosulfonyl)-2-carboxybenzenesulfonic acid and/or 4-(Fluorosulfonyl)-2-carboxybenzenesulfonic acid |
Radical-Mediated Transformations and Functionalizations
The fluorosulfonyl group of this compound and related aryl sulfonyl fluorides can participate in and be generated through radical-mediated pathways. These transformations often rely on the generation of the highly reactive fluorosulfonyl radical (FSO₂•).
Once generated, the fluorosulfonyl radical can undergo various transformations, most notably the addition to unsaturated systems like alkenes. This radical fluorosulfonylation provides a powerful method for accessing a wide range of alkenyl and alkyl sulfonyl fluorides. researchgate.netnih.gov While this reaction does not directly functionalize the aromatic ring of this compound, it highlights the inherent reactivity of the fluorosulfonyl moiety in radical processes.
Furthermore, radical C-H functionalization of benzoic acid derivatives is a known transformation, although specific examples involving this compound are not prevalent. nih.govacs.orgnih.govresearchgate.net These reactions typically involve the generation of an aryl radical on the benzoic acid ring, which can then participate in cyclization or coupling reactions. acs.org
| Radical Precursor | Generation Method | Resulting Radical Species | Primary Application |
|---|---|---|---|
| 1-Fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts | Visible-light photoredox catalysis | Fluorosulfonyl radical (FSO₂•) | Radical fluorosulfonylation of olefins researchgate.netnih.gov |
| Imidazolium fluorosulfonate (IMSF) salt | Visible-light photoredox catalysis | Fluorosulfonyl radical (FSO₂•) | Radical fluorosulfonylation of alkenes sabinai-neji.com |
| Aroylbenzoic acids | Oxidative decarboxylation (e.g., Ag(I)/K₂S₂O₈) | Aryl radical | Intramolecular cyclization to form fluorenones acs.org |
Coupling Reactions Involving this compound Derivatives
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While aryl halides and triflates are conventional electrophiles in these reactions, recent studies have shown that the typically inert sulfonyl fluoride group can be activated to participate in such transformations.
Specifically, aryl sulfonyl fluorides can act as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.netresearchgate.netdntb.gov.ua This "desulfonative" cross-coupling involves the cleavage of the C-S bond and the formation of a new C-C bond with an organoboron reagent. nih.govresearchgate.net This transformation is significant as it expands the utility of the sulfonyl fluoride group beyond its traditional role in "click" chemistry, allowing it to serve as a leaving group in C-C bond formation. nih.govresearchgate.net The reaction can proceed under mild conditions and demonstrates tolerance for various functional groups.
Similarly, related aryl sulfonates and sulfonium (B1226848) salts have been successfully employed in Sonogashira coupling reactions to form C(sp²)-C(sp) bonds. acs.orgresearchgate.netresearchgate.netwikipedia.orgnih.gov This suggests that derivatives of this compound could potentially undergo coupling with terminal alkynes, further expanding their synthetic utility. For these reactions to be successful with this compound itself, the carboxylic acid group might require protection or the reaction conditions would need to be compatible with a free acid.
| Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(acac)₂/SPhos | Aryl boronic acids / esters | C(aryl)-C(aryl) nih.govresearchgate.net |
| Sonogashira | Pd catalyst and Cu co-catalyst | Terminal alkynes | C(aryl)-C(alkynyl) acs.orgwikipedia.org |
Mechanistic Investigations of Reactions Involving 2 Fluorosulfonyl Benzoic Acid
Proposed Reaction Mechanisms for Synthesis and Derivatization
The derivatization of benzoic acids into fluorosulfonyl-containing molecules has been explored through several synthetic routes, with proposed mechanisms offering insight into the reaction pathways.
One notable example is the copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (B91410) (ESF), yielding 2-(fluorosulfonyl)ethyl benzoates. The proposed mechanism for this transformation begins with the reaction of a carboxylic acid with copper(II) oxide (CuO) to generate a copper-alkoxyl intermediate (A). This intermediate coordinates with ESF to form a copper complex (B). A subsequent oxa-Michael addition leads to the formation of intermediate (C), which, in the presence of another molecule of the carboxylic acid, produces intermediate (D). The final product, a 2-(fluorosulfonyl)ethyl benzoate (B1203000) (2), is achieved through isomerization of intermediate D, and the copper-alkoxyl complex (A) is regenerated for the next catalytic cycle. researchgate.netjournalijar.com Deuterium labeling experiments have supported this pathway, indicating that the proton from the carboxylic acid group is transferred to the α-carbon adjacent to the sulfonyl fluoride group. researchgate.netjournalijar.com
Another mechanistically significant reaction involves the photoredox-initiated cyclization of 4-enoic acids using a fluorosulfonyl radical precursor. A proposed mechanism suggests that under blue LED irradiation, an organic photocatalyst is excited and then reduces a redox-active radical precursor to generate a key FSO2 radical. chemrxiv.org This radical then participates in the cyclization of the enoic acid, ultimately leading to functionalized γ-lactones that retain the fluorosulfonyl group and the benzoic acid moiety. chemrxiv.org The reaction is inhibited by radical scavengers, supporting a pathway that involves radical intermediates. chemrxiv.org
While direct synthesis of 2-(fluorosulfonyl)benzoic acid is less commonly detailed, related syntheses, such as the preparation of 4-(chlorosulfonyl)benzoic acid, typically involve the chlorosulfonation of a benzoic acid precursor. dnu.dp.ua A plausible route to the fluorosulfonyl analogue would be a subsequent halogen exchange (Halex) reaction. dnu.dp.ua
Characterization of Key Intermediates (e.g., Carbene, Radical Species)
The reactions involving fluorosulfonyl benzoic acid derivatives often proceed through highly reactive intermediates that dictate the course of the transformation.
Radical Species: Strong evidence for the involvement of radical intermediates comes from the photoredox cyclization of 4-enoic acids. In this process, the fluorosulfonyl radical (•SO2F) is proposed as the key initiating species. chemrxiv.org Its generation via a photoredox catalytic cycle is a critical step, and its subsequent reaction with the alkene moiety of the 4-enoic acid drives the formation of the final γ-lactone product. chemrxiv.org The inhibition of this reaction by radical scavengers provides experimental support for the presence of these transient radical species. chemrxiv.org
Carbene Species: While not directly observed in reactions starting from this compound itself, carbene intermediates are well-established in the derivatization of the carboxylic acid functional group. For instance, the O-difluoromethylation of aromatic carboxylic acids can proceed through a difluorocarbene (:CF2) intermediate. researchgate.netacs.org This highly electrophilic species is typically generated from a precursor like a difluoromethylene phosphobetaine and then inserts into the O-H bond of the carboxylic acid. researchgate.net By analogy, such carbene-mediated derivatizations represent a potential pathway for modifying the carboxyl group of this compound to create various esters and other derivatives.
Influence of Catalysis and Directing Groups on Reaction Mechanisms
Catalysts and directing groups play a pivotal role in controlling the reactivity and selectivity of reactions involving this compound and its derivatives.
Catalysis: In the synthesis of 2-(fluorosulfonyl)ethyl benzoate derivatives, copper(II) oxide (CuO) acts as a crucial promoter. researchgate.netjournalijar.com The proposed mechanism involves the formation of a copper-alkoxyl species, which facilitates the conjugate addition to ethenesulfonyl fluoride. researchgate.netjournalijar.com The reaction does not proceed in the absence of this catalyst, demonstrating its essential role in enabling the reaction pathway. journalijar.com In other contexts, photoredox catalysis has been used to generate fluorosulfonyl radicals for cyclization reactions. chemrxiv.org An organic photocatalyst, activated by light, initiates the process by reducing a precursor to form the reactive •SO2F radical, which then drives the desired transformation. chemrxiv.org
Directing Groups: The functional groups on the aromatic ring, namely the carboxylic acid and the fluorosulfonyl group, exert significant influence on the regioselectivity of further reactions. The carboxylic acid group is a meta-directing deactivator in electrophilic aromatic substitution. youtube.com Conversely, the fluorosulfonyl group is also strongly deactivating and meta-directing. The interplay between these two groups would direct incoming electrophiles to positions meta to both, although the strong deactivation of the ring makes such substitutions challenging.
In transition metal-catalyzed cross-coupling reactions, the carboxylic acid can be used as a directing group to guide C-H activation to the ortho position. acs.org This strategy allows for the selective functionalization of the C-H bond adjacent to the carboxyl group, providing a powerful tool for derivatization.
Table of Research Findings
| Reaction Type | Key Reagents | Catalyst/Promoter | Proposed Intermediate | Key Finding | Reference |
|---|---|---|---|---|---|
| Conjugate Addition / Derivatization | Benzoic Acid, Ethenesulfonyl Fluoride (ESF) | CuO | Copper-alkoxyl complex | CuO promotes the formation of 2-(fluorosulfonyl)ethyl benzoates; optimal temperature is 80 °C. | researchgate.netjournalijar.com |
| Radical Cyclization | 4-Enoic Acids, FSO2 Radical Precursor | Organic Photocatalyst (ODA) | FSO2 Radical (•SO2F) | Blue LED irradiation initiates a radical cyclization to form functionalized γ-lactones. | chemrxiv.org |
| O-Difluoromethylation (Analogy) | Aromatic Carboxylic Acids, Difluoromethylene Phosphobetaine | None (Additive-free) | Difluorocarbene (:CF2) | Carbene insertion into the O-H bond of the carboxylic acid is a viable derivatization pathway. | researchgate.net |
Design, Synthesis, and Comparative Studies of 2 Fluorosulfonyl Benzoic Acid Analogs
Synthesis of Substituted 2-(Fluorosulfonyl)benzoic Acid Derivatives
The synthesis of substituted this compound derivatives is often achieved through multi-step processes, with the preparation of the corresponding sulfonyl chloride serving as a key intermediate. A common method involves the halogen exchange of an aryl-sulfonyl chloride with an aqueous potassium fluoride (B91410) solution. core.ac.uk Another established route is the direct introduction of the fluorosulfonyl group using fluorosulfonic acid. core.ac.uk
While specific syntheses for many ortho-substituted derivatives are proprietary or less commonly published, their utilization in further synthetic applications, such as peptide coupling, is documented. For instance, derivatives like 2-methyl-5-(fluorosulfonyl)benzoic acid and 2-methoxy-5-(fluorosulfonyl)benzoic acid have been successfully coupled to peptides. nih.gov This is typically achieved by activating the carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov
A general process for preparing fluorinated benzene (B151609) sulfonyl fluorides involves heating a benzene sulfonyl fluoride compound that has at least two fluorosulfonyl groups with an alkali metal fluoride, such as potassium fluoride (KF). google.com For example, o-benzenedisulfonyl fluoride can be heated with KF in sulfolane (B150427) at 200-215°C to yield 3-fluorobenzenesulfonyl fluoride. google.com This highlights a potential route for introducing substituents onto the aromatic ring of a pre-existing sulfonyl fluoride.
Table 1: Examples of Substituted Fluorosulfonyl Benzoic Acids in Peptide Synthesis
| Derivative Name | Coupling Reagents | Application | Reference |
| 2-Methyl-5-(fluorosulfonyl)benzoic acid | HATU, DIPEA | Covalent modification of peptides | nih.gov |
| 2-Methoxy-5-(fluorosulfonyl)benzoic acid | HATU, DIPEA | Covalent modification of peptides | nih.gov |
Exploration of Isomeric Fluorosulfonylbenzoic Acids (e.g., 3- and 4-positions)
The isomeric position of the fluorosulfonyl group relative to the carboxylic acid has a profound impact on the compound's properties and applications. The meta (3-position) and para (4-position) isomers are the most widely explored.
4-(Fluorosulfonyl)benzoic acid (p-FSB): The synthesis of this isomer often begins with benzoic acid or its derivatives. smolecule.com A conventional pathway involves the sulfonation of benzoic acid with chlorosulfonic acid to produce 4-(chlorosulfonyl)benzoic acid, which is then converted to the final product using a fluorinating agent like potassium fluoride. smolecule.com Another approach involves the Balz-Schiemann reaction to create 4-fluorobenzoic acid, which serves as a precursor for subsequent sulfonation. smolecule.com p-FSB has been used in the synthesis of covalent ligands for various biological targets. universiteitleiden.nl
3-(Fluorosulfonyl)benzoic acid (m-FSB): This isomer is also a valuable tool in chemical biology. mdpi.com It is frequently used as an electrophilic warhead for creating covalent probes to tag proteins. mdpi.comacs.org For example, it has been incorporated into xanthine-based structures to develop covalent ligands for adenosine (B11128) receptors and has been used to functionalize peptides for selective protein conjugation. universiteitleiden.nlacs.org Its synthesis can be achieved via EDC-mediated peptide coupling. universiteitleiden.nl
The choice between the meta and para isomers allows for different spatial arrangements when designing molecules to fit into specific protein binding pockets, influencing ligand-target interactions.
Table 2: Comparison of Isomeric Fluorosulfonylbenzoic Acids
| Feature | 3-(Fluorosulfonyl)benzoic acid | 4-(Fluorosulfonyl)benzoic acid | Reference(s) |
| Common Name | m-FSB | p-FSB | smolecule.comacs.org |
| Primary Use | Electrophilic warhead in chemical biology probes | Intermediate in organic and chemical biology synthesis | smolecule.comuniversiteitleiden.nlacs.org |
| Synthetic Precursor Example | 3-Hydroxybenzoic acid | 4-Fluorobenzoic acid or 4-(chlorosulfonyl)benzoic acid | smolecule.comuniversiteitleiden.nl |
| Example Application | Component of covalent peptide binders ("reactides") | Synthesis of covalent xanthine-based ligands | universiteitleiden.nlacs.org |
Structural Modifications and their Impact on Reactivity Profiles
The sulfonyl fluoride group is a versatile electrophile, capable of reacting with a range of nucleophilic amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. acs.org This reactivity, known as Sulfur(VI) Fluoride Exchange (SuFEx), is central to its use in designing covalent inhibitors and chemical probes. acs.org Structural modifications to the fluorosulfonylbenzoic acid scaffold can fine-tune this reactivity and the molecule's biological activity.
Acylating benzylamines with 3-carboxybenzenesulfonyl fluoride has been shown to increase the reactivity of the warhead, resulting in a shorter half-life (t1/2 = 4–5 h) for the resulting compounds. mdpi.com In contrast, acylating a meta-amino group on the benzenesulfonyl core with phenylacetic acids led to a moderate increase in reactivity (t1/2 = 10–19 h). mdpi.com
Furthermore, the substitution pattern on the aromatic ring directly influences biological interactions. In a study on covalent peptides targeting the Mcl-1 protein, the placement of the fluorosulfonyl group had a significant effect on inhibitory concentration (IC50). nih.gov A peptide functionalized with 3-(fluorosulfonyl)benzoic acid (m-FSB) showed a much lower IC50 value (23 nM) compared to its counterpart functionalized with 4-(fluorosulfonyl)benzoic acid (p-FSB) (94 nM), indicating a stronger interaction. nih.gov Adding a methyl or methoxy (B1213986) group ortho to the carboxylic acid (as in 2-methyl-5-fluorosulfonyl-benzamide and 2-methoxy-5-fluorosulfonyl-benzamide) further improved the IC50 to approximately 19 nM and 24 nM, respectively. nih.gov
Table 3: Impact of Structural Modification on Reactivity and Biological Activity
| Base Scaffold/Reactant | Modification | Resulting Compound Type | Measured Effect | Reference |
| 3-Aminobenzenesulfonyl fluoride | Acylation with phenylacetic acids | Acylated aminobenzenesulfonyl fluorides | Increased reactivity (t½ = 10–19 h) | mdpi.com |
| Benzylamines | Acylation with 3-carboxybenzenesulfonyl fluoride | N-benzyl benzenesulfonyl fluorides | Significantly increased reactivity (t½ = 4–5 h) | mdpi.com |
| Peptide | Coupling with 4-(fluorosulfonyl)benzoic acid | p-FSB-Peptide conjugate | IC50 = 94 nM against Mcl-1 | nih.gov |
| Peptide | Coupling with 3-(fluorosulfonyl)benzoic acid | m-FSB-Peptide conjugate | IC50 = 23 nM against Mcl-1 | nih.gov |
| Peptide | Coupling with 2-methyl-5-(fluorosulfonyl)benzoic acid | 2-Me, m-FSB-Peptide conjugate | IC50 = 19.1 nM against Mcl-1 | nih.gov |
Synthesis and Evaluation of Hybrid Fluorosulfonyl-Containing Scaffolds
The fluorosulfonylbenzoic acid framework serves as a valuable building block for creating hybrid molecules and scaffolds designed for specific functions in medicinal chemistry and chemical biology.
Peptide-Based Hybrid Scaffolds: One prominent application is the creation of covalent peptide binders. In this approach, a fluorosulfonylbenzoic acid is conjugated to a peptide sequence to create a molecule that can bind to a target protein and form a covalent bond with a nearby nucleophilic residue. For example, peptides have been synthesized by introducing an L-di-aminopropionic acid (L-Dap) residue, whose side chain amine is then reacted with a fluorosulfonylbenzoic acid using HATU and DIPEA. nih.gov These hybrid peptide-small molecule scaffolds were evaluated for their ability to inhibit protein-protein interactions, with their efficacy measured by IC50 values. nih.gov Similarly, the Ugi four-component reaction has been employed with sulfonyl fluoro isocyanides to facilitate the one-step synthesis of sulfonyl fluoro peptides. researchgate.net
Aliphatic Sulfonyl Fluoride Scaffolds: A different class of hybrid molecules can be synthesized through the copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (ESF). nih.govacs.org This method produces novel 2-(fluorosulfonyl)ethyl benzoates. The reaction is typically carried out by stirring a carboxylic acid with ESF in the presence of copper(I) oxide (CuO) in anhydrous acetonitrile (B52724). nih.govacs.org This protocol tolerates a wide range of substituted benzoic acids, including those with nitro and chloro groups, affording the corresponding hybrid scaffolds in good to excellent yields. nih.govacs.org These aliphatic sulfonyl fluorides are valuable as they can act as flexible linkers or probes in chemical biology. nih.gov
Table 4: Synthesis of 2-(Fluorosulfonyl)ethyl Benzoate (B1203000) Hybrid Scaffolds
| Carboxylic Acid Reactant | Product | Yield | Reference |
| Benzoic acid | 2-(Fluorosulfonyl)ethyl benzoate | 95% | nih.gov |
| 4-Nitrobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-nitrobenzoate | 85% | nih.govacs.org |
| 3-Nitrobenzoic acid | 2-(Fluorosulfonyl)ethyl 3-nitrobenzoate | 40% | acs.org |
| 3,5-Dichlorobenzoic acid | 2-(Fluorosulfonyl)ethyl 3,5-dichlorobenzoate | 63% | nih.gov |
| 4-Chlorobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-chlorobenzoate | 65% | nih.gov |
| 4-Methylbenzoic acid | 2-(Fluorosulfonyl)ethyl 4-methylbenzoate | 55% | acs.org |
Compound Index
Advanced Applications of 2 Fluorosulfonyl Benzoic Acid in Chemical Research
Role as a Versatile Building Block in Complex Organic Synthesis
2-(Fluorosulfonyl)benzoic acid and its isomers, such as 3-(fluorosulfonyl)benzoic acid and 4-(fluorosulfonyl)benzoic acid, are recognized as valuable building blocks in the field of complex organic synthesis. cymitquimica.comontosight.aiangenechemical.com The presence of both a carboxylic acid and a reactive fluorosulfonyl group within the same molecule allows for a range of chemical transformations. The fluorosulfonyl group, in particular, is an effective electrophile, making the compound a useful intermediate for creating new carbon-fluorine bonds and for introduction of the sulfonyl moiety into various molecules. angenechemical.com This reactivity is leveraged in the synthesis of pharmaceuticals, agrochemicals, and novel materials. cymitquimica.comontosight.aiangenechemical.com
The compound can participate in a variety of reactions, including nucleophilic substitutions and coupling reactions, which expands its utility. cymitquimica.comontosight.ai For instance, the fluorosulfonyl group can be transformed into a sulfonamide, a common functional group in many therapeutic agents. nih.gov The strategic use of different isomers allows for precise positioning of the functional groups within a target molecule. Furthermore, derivatives like 4-Bromo-3-(fluorosulfonyl)benzoic acid offer additional synthetic handles, such as a bromo group, for further molecular elaboration through cross-coupling reactions. angenechemical.com
Researchers have developed various synthetic routes to access these compounds. One common method involves the sulfonation of a benzoic acid derivative followed by fluorination. smolecule.com For example, 4-(chlorosulfonyl)benzoic acid can be converted to 4-(fluorosulfonyl)benzoic acid using a suitable fluorinating agent. smolecule.com The development of new synthetic methods, such as the use of difluorocarbene precursors like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), has provided milder and more efficient pathways to fluorinated compounds. chim.it
Applications in Chemical Biology as Covalent Probes for Protein Research
The unique reactivity of the fluorosulfonyl group makes this compound and its isomers powerful tools in chemical biology, particularly as covalent probes for studying proteins. rsc.orgnih.gov These molecules, often referred to as sulfonyl fluoride (B91410) (SF) probes, possess a desirable balance of aqueous stability and reactivity towards nucleophilic amino acid residues within proteins. rsc.orgnih.govrsc.org This allows for the specific and covalent modification of proteins, which is instrumental in identifying and characterizing protein function, mapping binding sites, and discovering new drug targets. rsc.orgnih.govmq.edu.au
Affinity Labeling of Enzymes (e.g., Glutathione (B108866) S-transferases)
4-(Fluorosulfonyl)benzoic acid (4-FSB) has been extensively used as an affinity label to study glutathione S-transferases (GSTs), a family of enzymes crucial for detoxification. smolecule.comlookchem.com As a xenobiotic substrate analogue, 4-FSB binds to the active site of certain GST isozymes and covalently modifies key amino acid residues, leading to time-dependent inactivation of the enzyme. nih.govsigmaaldrich.com
For example, studies on the rat liver GST isozyme 4-4 revealed that 4-FSB specifically modifies Tyr115, a residue identified as a critical determinant of xenobiotic substrate specificity. nih.gov Inactivation of the enzyme by 4-FSB was protected by the presence of a competitive inhibitor, suggesting the modification occurs within the substrate-binding site. nih.gov Similarly, in the dimeric pig lung pi class GST, 4-FSB was found to react with two different tyrosine residues, Tyr7 and Tyr106, in a mutually exclusive manner. rsc.orgnih.gov This differential labeling was proposed to be related to the different pKa values of the tyrosine residues. nih.gov These studies, often employing radiolabeled 4-FSB and peptide mapping, have provided significant insights into the structure and function of GSTs. rsc.orgnih.govnih.gov
Probing Nucleotide-Binding Proteins in Functional Proteomics
Derivatives of fluorosulfonylbenzoic acid are widely utilized to probe nucleotide-binding proteins, a large and functionally diverse class of proteins that includes kinases. rsc.orgresearchgate.net A prominent example is 5'-[p-(fluorosulfonyl)benzoyl]adenosine (FSBA), an ATP analog where the fluorosulfonylbenzoyl moiety mimics the phosphate (B84403) groups of ATP. rsc.orgportlandpress.com FSBA has been instrumental in identifying and mapping the ATP-binding sites of numerous kinases and other ATP-utilizing enzymes. researchgate.netportlandpress.com
FSBA acts as an activity-based probe, covalently modifying a conserved lysine (B10760008) residue typically found within the ATP-binding site of most kinases. researchgate.net This specific labeling allows for the use of FSBA in chemoproteomic strategies to profile the kinome. rsc.org For instance, researchers have developed methods using FSBA in conjunction with mass spectrometry to screen for and validate ATP-competitive kinase inhibitors. researchgate.net By incubating a protein lysate with FSBA in the presence and absence of a potential inhibitor, changes in the labeling of kinases can be quantified to determine the inhibitor's binding affinity and selectivity. researchgate.net Furthermore, bifunctional probes combining the fluorosulfonylbenzoyl warhead with other functionalities, like a photo-reactive group in 5'-(p-fluorosulfonyl)benzoyl)-8-azidoadenosine (5'-FSBAzA), have been used to investigate the spatial proximity of different regions within a protein. rsc.org
Development of Chemoproteomic Strategies and Protein Labeling Methodologies
The favorable characteristics of sulfonyl fluorides have led to their integration into broader chemoproteomic strategies for protein labeling and target identification. rsc.orgmq.edu.au These probes are valuable tools in the chemical biology toolkit for understanding complex biological systems. nih.govrsc.org Chemoproteomics workflows often involve incubating a cell lysate or even living cells with a probe, followed by enrichment of the labeled proteins and identification by mass spectrometry. mq.edu.au
Probes incorporating the fluorosulfonylbenzoic acid scaffold can be designed with additional features to facilitate these workflows. For example, the inclusion of a biotin (B1667282) tag allows for the affinity purification of labeled proteins, while a clickable alkyne group enables the subsequent attachment of a reporter tag for visualization or further analysis. nih.gov One sophisticated chemoproteomic technique, Combined Fractional Diagonal Chromatography (COFRADIC), has been used with FSBA to identify its protein targets in a complex mixture. rsc.org This method relies on the cleavage of the ester bond in the FSBA adduct under specific conditions to create a signature shift in the chromatographic retention of the labeled peptide, allowing for its selective identification. rsc.org The development of such methodologies expands the utility of fluorosulfonylbenzoic acid-based probes for large-scale and unbiased profiling of protein reactivity and function. rsc.orgnih.govrsc.org
Reactivity with Specific Amino Acid Residues (e.g., Lysine, Histidine, Tyrosine, Serine, Threonine, Cysteine)
Sulfonyl fluoride electrophiles, including this compound and its derivatives, are known to react with a range of nucleophilic amino acid residues within proteins. rsc.orgnih.gov This "privileged reactivity" distinguishes them from more targeted electrophiles, such as acrylamides, which primarily react with cysteine. rsc.org The specific residues modified by a sulfonyl fluoride probe are context-dependent, influenced by the local protein environment which can enhance the nucleophilicity of a particular side chain. rsc.orgnih.gov
The primary targets for sulfonyl fluorides are serine, threonine, tyrosine, lysine, cysteine, and histidine. rsc.orgnih.gov While reaction with cysteine can occur, the resulting adducts are often unstable. researchgate.net In contrast, stable covalent bonds are typically formed with serine, tyrosine, and lysine. researchgate.net For example, 5'-FSBA has been shown to react with a conserved lysine in the ATP-binding site of many kinases. rsc.org However, studies with 4-FSB and glutathione S-transferases have highlighted the reactivity of tyrosine residues. rsc.orgnih.govnih.gov In some cases, the pH of the environment can influence which residue is modified; for instance, a study on bovine mitochondrial F1-ATPase showed that FSBA reacted with Tyr368 at pH 8.0 but shifted to modify His427 at pH 6.0. rsc.org This broad but context-dependent reactivity makes fluorosulfonyl-containing probes versatile tools for exploring the functional landscape of the proteome. rsc.orgnih.gov
Integration into "Click Chemistry" Paradigms (e.g., Sulfur(VI) Fluoride Exchange (SuFEx))
The sulfur(VI) fluoride exchange (SuFEx) reaction, introduced as a new "click chemistry" platform, has further expanded the applications of compounds containing the sulfonyl fluoride moiety, including derivatives of this compound. acs.orgnih.gov Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. SuFEx fits these criteria, involving the reaction of a sulfonyl fluoride with a silyl (B83357) ether to form a sulfonate ester. rsc.org
This chemistry has found applications in materials science for the synthesis and modification of polymers. rsc.org For example, a monomer containing a fluorosulfonyl group, poly(4'-(fluorosulfonyl)benzyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate) (pFMC), has been synthesized and subsequently modified using SuFEx click reactions with various silyl ether-protected functional modules. rsc.org This allows for the straightforward creation of functional polymers with tailored properties. rsc.org
The principles of SuFEx are also being applied in the development of new probes and bioconjugation strategies. The ability to "click" a molecule of interest onto a sulfonyl fluoride-containing scaffold provides a powerful and efficient method for creating complex molecular tools. nih.gov For instance, the fluorosulfonyl group can be converted to an N-acyl-N-alkyl sulfonamide (NASA), which can then be used in ligand-directed labeling of proteins. nih.gov The continued development of SuFEx and related chemistries promises to further enhance the versatility of this compound and its derivatives in diverse scientific fields.
Utility in Materials Science Research and Polymer Chemistry
The unique structure of this compound, featuring two distinct reactive sites, allows for its application in the development of specialized polymers and functionalized materials. The carboxylic acid group provides a handle for incorporation into polymer backbones or for anchoring to surfaces, while the fluorosulfonyl group offers a gateway for a variety of chemical transformations, most notably "click chemistry" reactions.
The incorporation of sulfonyl groups into polymers is a key strategy for enhancing properties such as ionic conductivity, which is crucial for applications like fuel cell membranes. While direct studies detailing the use of this compound in large-scale polymer synthesis are not extensively documented, the utility of related sulfonyl fluoride-containing monomers is well-established. For instance, monomers like Nafion and Dow monomer, which contain sulfonyl fluoride groups, are polymerized to create ion-exchange membranes after hydrolysis of the sulfonyl fluoride to a sulfonic acid.
The reactivity of the fluorosulfonyl group in compounds like this compound makes it an excellent candidate for post-polymerization modification. Polymers containing hydroxyl or amine functionalities can be modified by reacting with the fluorosulfonyl group of the benzoic acid derivative. This approach allows for the introduction of both the sulfonate functionality (after hydrolysis) and the benzoic acid moiety, which can influence the polymer's solubility, thermal stability, and mechanical properties. For example, a related compound, 2-ethyl-5-(fluorosulfonyl)benzoic acid, has been noted for its utility in improving the ionic conductivity of sulfonated polymers for fuel cell membranes. Research on poly(α-methylstyrene) has shown that fluorosulfonyl-containing initiators can be used to create polymers that, after hydrolysis and acidification, yield sulfonated polymers with specific ion exchange capacities. This demonstrates the principle by which this compound could be employed to impart desired functionalities to a wide range of polymeric materials.
The functionalization of surfaces is critical for creating materials with tailored properties for applications in electronics, sensors, and biocompatible devices. This compound is a promising molecule for surface chemistry due to its dual functionality. The carboxylic acid group can act as an anchor, forming strong bonds with various metal oxide surfaces (e.g., indium tin oxide, alumina, titania) to create self-assembled monolayers (SAMs).
Once anchored to a surface, the molecule exposes the highly reactive fluorosulfonyl group. This group serves as a versatile platform for subsequent chemical modifications. It can readily react with a wide array of nucleophiles (such as amines, thiols, and phenols) under mild conditions. This reactivity is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reactions known for their high efficiency and specificity. This allows for the covalent attachment of various molecules, including biomolecules, dyes, or other polymers, to the surface. A related compound, 2-ethyl-5-(fluorosulfonyl)benzoic acid, is recognized for its ability to form durable surface functionalizations. This two-step process—anchoring via the carboxylate and subsequent reaction at the sulfonyl fluoride—enables the precise engineering of surface properties, such as wettability, biocompatibility, and chemical sensing capabilities.
Precursor in Radiochemistry for Isotopic Labeling (e.g., Fluorine-18)
One of the most significant applications of this compound and its derivatives is in the field of radiochemistry, specifically as a precursor for the synthesis of positron emission tomography (PET) imaging agents labeled with fluorine-18 (B77423) (¹⁸F). The short half-life of ¹⁸F (approximately 109.7 minutes) necessitates rapid and highly efficient radiolabeling methods. The fluorosulfonyl group has emerged as a key player in this context, particularly through the development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Aryl fluorosulfates, which can be derived from precursors like this compound, are exceptionally stable yet can undergo rapid isotopic exchange with [¹⁸F]fluoride ions at room temperature. This late-stage fluorination strategy is highly advantageous as it allows complex biomolecules to be synthesized first and then radiolabeled in the final step, minimizing the decay of the radioisotope.
Research has demonstrated the synthesis of various ¹⁸F-labeled aryl fluorosulfates from phenolic precursors under mild conditions, achieving moderate to good radiochemical yields. For instance, methods have been developed for the direct synthesis of ¹⁸F-labeled aryl fluorosulfates from phenols using reagents like 1,1'-sulfonyldiimidazole (B1293689) (SDI) and cyclotron-produced [¹⁸F]fluoride, bypassing the need for gaseous [¹⁸F]SO₂F₂. Derivatives of fluorobenzoic acid are among the most common reagents for radiolabeling peptides and proteins. Specifically, a substituted version, 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, has been prepared with high radiochemical purity and is considered a potentially important tracer for incorporating ¹⁸F into biomolecules.
The research findings below highlight key methods and outcomes in the synthesis of ¹⁸F-labeled compounds using fluorosulfate (B1228806) precursors.
| Precursor Type | Labeling Method | Key Reagents | Conditions | Radiochemical Yield (RCY) | Reference |
| Aryl Imidazylates | Direct Nucleophilic Fluorination | K¹⁸F, 18-Crown-6, K₂CO₃ | 100 °C, 10 min | Good to High | |
| Phenols | One-pot Radiofluorosulfurylation | 1,1'-Sulfonyldiimidazole (SDI), K¹⁸F | 140 °C, 10 min | Moderate to Good | |
| Aryl Fluorosulfates | Sulfur Fluoride Exchange (SuFEx) | [¹⁸F]F⁻ | Room Temp, 30 sec | 83–100% | |
| 1-Aryl-5-nitrobenziodoxolones | Nucleophilic Fluorination | [¹⁸F]KF•K₂₂₂ | DMSO, 150 °C, 15 min | up to 39% |
This robust chemistry allows for the automated radiosynthesis of diverse PET probes, including derivatives of amino acids, nucleosides, and approved drugs, demonstrating the broad applicability of aryl fluorosulfates in developing next-generation molecular imaging agents.
Theoretical and Computational Studies of 2 Fluorosulfonyl Benzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the molecular properties of aromatic compounds. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for studying molecules of moderate size like 2-(Fluorosulfonyl)benzoic acid. mdpi.comucm.es Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to model the geometry and electronic properties of benzoic acid and its derivatives. vjst.vnmdpi.com
These calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, electronic transitions, and parameters related to chemical reactivity. researchgate.net For instance, Time-Dependent DFT (TD-DFT) is employed to calculate photoexcitations and compare them with experimental UV spectra. researchgate.net Studies on various benzoic acid derivatives have assessed numerous exchange-correlation functionals to find the best agreement with experimental data, with functionals like CAM-B3LYP, M06-2X, and ωB97XD often providing excellent results for excitation energies. researchgate.net
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a primary step in computational chemistry, where the goal is to find the lowest energy arrangement of atoms in a molecule. For derivatives of benzoic acid, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that correspond to a stable structure. vjst.vnresearchgate.net The process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
Once the geometry is optimized, the electronic structure can be analyzed. This includes the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. vjst.vn In benzoic acid derivatives, these orbitals are typically delocalized π-systems associated with the aromatic ring and the substituent groups.
Table 1: Representative Optimized Geometrical Parameters for Benzoic Acid Dimer (B3LYP/6-311++G(2d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Intermolecular H-bond | O27-H28···O25 | 1.637 Å |
| C=O Bond Length | C-O | ~1.22 Å |
| C-O Bond Length | C-O | ~1.35 Å |
| O-H Bond Length | O-H | ~0.97 Å |
Note: The data presented is for the benzoic acid dimer, a common form in the solid state, and serves as an illustrative example of the types of parameters obtained from geometry optimization. vjst.vn
Vibrational Frequency Analysis and Spectroscopic Correlation
Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. mdpi.com
For benzoic acid and its derivatives, characteristic vibrational frequencies include:
O-H stretching: A broad band typically observed between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info
C=O stretching: A strong absorption band for aryl carboxylic acids, usually found in the 1680-1700 cm⁻¹ region. docbrown.info
C-O stretching and O-H bending: These modes appear in the 1210-1320 cm⁻¹ and 900-960 cm⁻¹ regions, respectively. docbrown.info
S=O stretching (for the sulfonyl fluoride (B91410) group): Symmetric and asymmetric stretching vibrations of the SO₂ group are expected, typically in the ranges of 1150-1210 cm⁻¹ and 1350-1420 cm⁻¹, respectively.
DFT calculations can predict these frequencies with good accuracy, although calculated values are often systematically higher than experimental ones and may be scaled to improve correlation. nih.gov Studies have shown a correlation between the C=O stretching frequency and the pKa of benzoic acid analogues, indicating that electronic effects from substituents influence both vibrational and chemical properties. nih.gov
Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Benzoic Acid
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| Mode 1 | O-H Stretch | 4037 | 4095 |
| Mode 2 | C-H Stretch | 3454 | 3394 |
| - | C=O Stretch | ~1760 | 1680-1700 |
| - | C-O Stretch | - | 1210-1320 |
Note: This table provides examples from studies on benzoic acid. The specific frequencies for this compound would be influenced by the fluorosulfonyl group. docbrown.infouwosh.edu
Conformational Analysis and Intramolecular Interactions
The presence of rotatable bonds in this compound—specifically around the C-C bond connecting the carboxylic acid group and the C-S bond of the fluorosulfonyl group—allows for the existence of different conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies.
Studies on the closely related 2-fluorobenzoic acid have revealed the presence of multiple conformers. nih.govmdpi.com These arise from the orientation of the carboxylic acid group, which can exist in a cis or trans configuration with respect to the C=O and O-H bonds. The cis conformer is typically lower in energy. nih.gov Furthermore, intramolecular interactions, such as hydrogen bonds, play a critical role in stabilizing certain conformations. In 2-fluorobenzoic acid, an intramolecular O-H···F hydrogen bond can stabilize a higher-energy trans conformer. nih.govnih.gov For this compound, a similar intramolecular hydrogen bond could potentially form between the carboxylic acid proton and an oxygen atom of the sulfonyl group (O-H···O=S), influencing the conformational equilibrium.
Computational studies can map the potential energy surface by systematically rotating dihedral angles, allowing for the identification of energy minima (stable conformers) and transition states that separate them.
Molecular Electrostatic Potential Mapping and Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.
Negative regions (red/yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms of the carboxyl and sulfonyl groups. researchgate.net
Positive regions (blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group is a prominent positive site, reflecting its acidic nature. The carbon atoms of the aromatic ring attached to the electronegative substituents would also exhibit some positive potential. researchgate.netresearchgate.net
MEP maps provide a clear, qualitative picture of where a molecule is most likely to interact with other reagents, making it a key tool for predicting sites for hydrogen bonding and chemical reactions. researchgate.netmdpi.com
Reaction Pathway Simulations and Mechanistic Insights from Computational Models
Computational models are instrumental in elucidating reaction mechanisms by simulating the transformation from reactants to products. These simulations can identify transition states, which are the high-energy structures that connect reactants and products, and calculate the activation energy of the reaction.
For a molecule like this compound, theoretical studies could investigate various reactions, such as its synthesis, hydrolysis of the sulfonyl fluoride group, or its reactions as a derivatizing agent. For example, studies on the decarboxylation of benzoic acid have used DFT to propose different mechanistic pathways (e.g., radical path, oxidative path) and calculate their respective activation energies to determine the most feasible route. researchgate.net Similar computational approaches could be applied to understand the reactivity and degradation pathways of this compound, providing mechanistic insights that complement experimental studies.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized representation corresponding to Lewis structures (bonds, lone pairs, and core orbitals). joaquinbarroso.com
Key insights from NBO analysis include:
Hybridization and Bond Type: It describes the hybridization of atomic orbitals that form chemical bonds (e.g., σ, π bonds).
Atomic Charges: NBO provides a method for calculating atomic charges, offering a more robust description of the charge distribution than some other methods. nih.gov
Intramolecular Interactions: A crucial feature of NBO analysis is its ability to quantify delocalization effects and intramolecular interactions, such as hyperconjugation. This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy associated with these donor-acceptor interactions (E(2) stabilization energy) provides a measure of their strength. nih.gov
For this compound, NBO analysis could quantify the electron-withdrawing effects of the fluorosulfonyl group on the aromatic ring and the carboxylic acid moiety through these stabilization energies, providing a deeper understanding of its electronic structure and reactivity.
Analytical Methodologies for Research on 2 Fluorosulfonyl Benzoic Acid
Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental for the structural confirmation of 2-(Fluorosulfonyl)benzoic acid. Each technique provides unique information about the molecule's atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and position of the fluorine atom.
¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the four protons on the benzene (B151609) ring. Due to the ortho arrangement of the two bulky substituents, significant steric hindrance may cause non-planar conformations, leading to complex splitting patterns (multiplets). The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, generally above 10 ppm.
¹³C NMR: The carbon NMR spectrum would display seven distinct signals: one for the carboxylic carbon (~165-170 ppm), and six for the aromatic carbons. The carbon directly attached to the sulfonyl fluoride (B91410) group (C-S) and the one attached to the carboxylic acid group (C-C) would be significantly influenced by these electron-withdrawing groups.
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. The spectrum for this compound is expected to show a single resonance corresponding to the fluorine atom in the -SO₂F group. acs.org
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H (Aromatic) | 7.5 - 8.5 | Multiplets (m) | Complex splitting due to ortho-substitution and potential F-H coupling. |
| ¹H (-COOH) | > 10 | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
| ¹³C (-COOH) | 165 - 170 | Singlet | Typical range for a carboxylic acid carbon. |
| ¹³C (Aromatic) | 120 - 145 | Multiple Singlets | Chemical shifts are influenced by the positions of the -COOH and -SO₂F groups. |
| ¹⁹F (-SO₂F) | Variable | Singlet | Provides direct evidence for the sulfonyl fluoride group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. docbrown.info
O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in the carboxylic acid dimer. docbrown.info
C=O Stretch: A strong, sharp absorption band should appear between 1680 and 1710 cm⁻¹ for the carbonyl (C=O) group of the aromatic carboxylic acid. docbrown.info
S=O Stretches: The sulfonyl group will exhibit two strong absorption bands: an asymmetric stretch typically around 1370-1400 cm⁻¹ and a symmetric stretch around 1180-1210 cm⁻¹.
S-F Stretch: A characteristic absorption for the sulfur-fluorine bond is expected in the range of 800-900 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1710 | Strong, Sharp |
| Sulfonyl Fluoride (-SO₂F) | S=O Asymmetric Stretch | 1370 - 1400 | Strong |
| Sulfonyl Fluoride (-SO₂F) | S=O Symmetric Stretch | 1180 - 1210 | Strong |
| Sulfonyl Fluoride (-SO₂F) | S-F Stretch | 800 - 900 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound (molecular weight: 204.18 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 204.
Common fragmentation pathways in electron ionization (EI-MS) would likely involve the loss of small, stable fragments. libretexts.org
Loss of -OH: A fragment at m/z 187 [M-17]⁺.
Loss of -COOH: A fragment at m/z 159 [M-45]⁺, corresponding to the fluorosulfonylbenzene cation.
Loss of -SO₂F: A fragment at m/z 121 [M-83]⁺, corresponding to the benzoyl cation.
Loss of SO₂: A common fragmentation for sulfonyl compounds, leading to a fragment at m/z 95 from the fluorosulfonylbenzene cation. aaqr.org
Chromatographic Separation and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and separating it from potential impurities or isomers.
A reverse-phase HPLC (RP-HPLC) method would be the most suitable approach. ekb.egthaiscience.info In this technique, the compound is passed through a nonpolar stationary phase (like a C18 column) using a polar mobile phase.
Stationary Phase: A C18 (octadecylsilane) column is standard for separating aromatic acids.
Mobile Phase: A gradient elution is typically employed, starting with a highly polar solvent mixture (e.g., water with an acidic modifier like formic or phosphoric acid) and gradually increasing the proportion of a less polar organic solvent (like acetonitrile (B52724) or methanol). The acidic modifier ensures that the carboxylic acid remains protonated for consistent retention and good peak shape. sielc.com
Detection: A UV detector is commonly used, as the benzene ring in the molecule absorbs ultraviolet light. The detection wavelength would likely be set between 230-254 nm.
The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method is highly effective for separating it from starting materials, byproducts, and positional isomers (e.g., 3- or 4-(Fluorosulfonyl)benzoic acid), which would have different retention times due to variations in polarity. s4science.atsci-hub.se
Hypothetical RP-HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Advanced Structural Elucidation Methods (e.g., X-ray Crystallography of Derivatives)
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the definitive technique. While obtaining suitable crystals of the parent acid can sometimes be challenging, the method is often applied to its more readily crystallizable derivatives, such as esters or amides.
X-ray crystallography provides precise data on:
Connectivity and Stereochemistry: It offers absolute confirmation of the ortho substitution pattern on the benzene ring.
Bond Lengths and Angles: Exact measurements of all bond lengths (e.g., C-C, C=O, C-O, S=O, S-F) and angles can be determined, providing insight into the electronic and steric effects of the substituents. mdpi.com
Conformation: The analysis reveals the dihedral angles, showing the spatial orientation of the carboxylic acid and sulfonyl fluoride groups relative to the plane of the benzene ring. Steric hindrance between the adjacent groups is expected to force one or both out of the plane of the ring. researchgate.net
Intermolecular Interactions: In the crystal lattice, the analysis identifies non-covalent interactions such as hydrogen bonding (e.g., the classic carboxylic acid dimers) and other close contacts that dictate how the molecules pack together in the solid state. researchgate.netiaea.org
Studies on related ortho-substituted benzoic acids have demonstrated the power of this technique to reveal detailed structural features, including the formation of intramolecular and intermolecular hydrogen bonds that influence the compound's physical and chemical properties. rsc.orgrsc.org
Future Research Directions and Emerging Trends in 2 Fluorosulfonyl Benzoic Acid Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of 2-(Fluorosulfonyl)benzoic acid and its derivatives is expected to focus on novel and sustainable routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of exploration include:
Green Solvents and Reagents: A shift towards the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, in the synthesis of this compound is anticipated. The use of less hazardous reagents and the development of catalytic systems that can operate under milder conditions will also be a priority.
Biocatalysis: The application of enzymes and whole-cell systems for the synthesis of this compound offers a highly selective and environmentally friendly alternative to traditional chemical methods. scielo.br Future research will likely focus on the discovery and engineering of enzymes capable of catalyzing the key transformations in the synthesis of this compound.
Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, can significantly reduce solvent usage and reaction times. nih.gov The application of these techniques to the synthesis of this compound could lead to more sustainable and scalable production processes. nih.gov
| Synthetic Strategy | Advantages | Potential Application for this compound |
| Green Solvents | Reduced environmental impact, improved safety. | Synthesis and derivatization in aqueous media or bio-derived solvents. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. scielo.br | Enzymatic resolution of chiral derivatives or regioselective functionalization. |
| Mechanochemistry | Solvent-free or low-solvent conditions, reduced reaction times. nih.gov | Solid-state synthesis of the core structure or its precursors. |
Development of New Catalytic and Stereoselective Transformations
Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective construction of complex molecules. The development of new catalytic and stereoselective transformations involving this compound is a key area for future research.
Emerging trends in this area include:
Photoredox and Electrocatalysis: These methods offer unique reactivity patterns and can often be performed under mild conditions. sigmaaldrich.com The application of photoredox and electrocatalysis to the functionalization of this compound could enable novel transformations that are not accessible through traditional methods. sigmaaldrich.com
Transition-Metal Catalysis: The use of transition-metal catalysts for cross-coupling and C-H activation reactions is a powerful tool for the synthesis of complex molecules. sigmaaldrich.com Future research will likely focus on the development of new catalysts that can selectively functionalize the aromatic ring of this compound.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy for asymmetric synthesis. sigmaaldrich.com The development of organocatalytic methods for the stereoselective derivatization of this compound could provide access to a wide range of chiral building blocks.
Expansion of Chemical Biology Applications to Undiscovered Protein Targets
The unique reactivity of the sulfonyl fluoride (B91410) group makes this compound and its derivatives valuable tools in chemical biology for the identification and characterization of protein targets. rsc.org Future research in this area will focus on expanding the scope of these applications to previously undiscovered protein targets.
Key research directions include:
Activity-Based Protein Profiling (ABPP): The development of new this compound-based probes for ABPP will enable the identification of novel enzyme classes and the study of their biological functions.
Covalent Inhibitor Development: The sulfonyl fluoride moiety can act as a warhead for the development of targeted covalent inhibitors. rsc.org Future efforts will be directed towards designing and synthesizing this compound derivatives that can selectively target specific proteins implicated in disease.
Proximity-Enabled Bioreactivity: The use of genetically encoded non-canonical amino acids with latent bioreactive groups that can be activated by proximity to a target protein is a powerful strategy for creating covalent linkages. nih.gov Incorporating a 2-(fluorosulfonyl)benzoyl moiety into such systems could enable the covalent labeling of a wider range of protein residues.
| Application | Description | Future Prospects for this compound |
| Activity-Based Protein Profiling (ABPP) | Use of reactive probes to label and identify active enzymes in complex biological systems. | Development of more selective and versatile probes for broader proteome coverage. |
| Covalent Inhibitors | Small molecules that form a covalent bond with their protein target, leading to irreversible inhibition. rsc.org | Design of highly specific inhibitors for therapeutic applications. |
| Proximity-Enabled Bioreactivity | Covalent bond formation driven by the proximity of a reactive group and its target. nih.gov | Engineering proteins with incorporated 2-(fluorosulfonyl)benzoyl groups for specific intracellular labeling. |
Integration with Advanced Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)
The integration of advanced technologies such as flow chemistry and machine learning is revolutionizing the way chemical synthesis is performed. These technologies offer the potential to accelerate the discovery and optimization of new reactions and processes involving this compound.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability. chemanager-online.com The application of flow chemistry to the synthesis of this compound and its derivatives can lead to more efficient and reproducible manufacturing processes. chemanager-online.comrsc.org
Machine Learning: Machine learning algorithms can be used to predict reaction outcomes, optimize reaction conditions, and even propose new synthetic routes. rsc.orgrsc.org The integration of machine learning with automated synthesis platforms could significantly accelerate the discovery of new transformations and applications of this compound. rsc.orgyoutube.com
Advanced Computational Modeling for Predictive Chemical Properties and Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. Advanced computational modeling will play a crucial role in guiding the future development of this compound chemistry.
Areas of focus will include:
Predictive Modeling of Reactivity: Quantum mechanical calculations can be used to predict the reactivity of the sulfonyl fluoride group towards different nucleophiles, aiding in the design of new chemical probes and covalent inhibitors.
Structure-Based Drug Design: Computational docking and molecular dynamics simulations can be used to model the interaction of this compound derivatives with their protein targets, facilitating the design of more potent and selective inhibitors.
Materials Science Applications: Computational methods can be employed to predict the properties of polymers and materials derived from this compound, guiding the development of new materials with tailored functionalities.
| Technology | Application in this compound Chemistry |
| Flow Chemistry | Automated and scalable synthesis, improved safety and process control. chemanager-online.comrsc.org |
| Machine Learning | Optimization of reaction conditions, prediction of reaction outcomes, de novo design of derivatives. rsc.orgrsc.orgyoutube.com |
| Computational Modeling | Prediction of reactivity, simulation of protein-ligand interactions, design of new materials. |
Q & A
Basic: What are the recommended synthetic routes for 2-(Fluorosulfonyl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically starts with sulfonylation of benzoic acid derivatives. For example, fluorosulfonyl groups can be introduced via reactions with fluorosulfonyl chloride under controlled conditions. Key steps include:
- Starting Material: Use 2-substituted benzoic acid (e.g., 2-aminobenzoic acid) for regioselective sulfonylation .
- Reaction Optimization: Maintain low temperatures (0–5°C) to minimize side reactions. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis of the fluorosulfonyl group .
- Purification: Employ column chromatography or recrystallization to isolate the product. Monitor yields via NMR or LC-MS .
Advanced: How does the fluorosulfonyl group influence the compound's reactivity in cross-coupling reactions?
Methodological Answer:
The fluorosulfonyl group (-SO₂F) acts as a strong electron-withdrawing group, enhancing electrophilicity at the aromatic ring. This facilitates:
- Nucleophilic Aromatic Substitution: React with amines or thiols at the ortho position to the -SO₂F group under mild basic conditions (e.g., K₂CO₃ in DMF) .
- Catalytic Applications: The -SO₂F group can serve as a directing group in Pd-catalyzed C-H activation reactions. Use ligands like XPhos to improve regioselectivity .
- Stability Considerations: The -SO₂F group is moisture-sensitive; reactions should exclude protic solvents to avoid decomposition .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- LC-MS (Liquid Chromatography-Mass Spectrometry): Quantify purity and detect impurities using reverse-phase columns (C18) with mobile phases like 0.1% formic acid in acetonitrile/water .
- NMR Spectroscopy: Use ¹⁹F NMR to confirm the fluorosulfonyl group (δ ~50–60 ppm) and ¹H NMR to verify aromatic substitution patterns .
- X-ray Crystallography: Employ SHELX software for structure refinement. Resolve crystal packing effects by collecting high-resolution data (<1.0 Å) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .
Advanced: How can computational methods like DFT predict the electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-311++G(d,p) basis sets to model the molecule’s geometry and electron density. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity .
- Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugative interactions between the -SO₂F group and the aromatic ring .
- Vibrational Assignments: Compare computed IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) with experimental FT-IR data to validate models .
Advanced: What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Multi-Technique Validation: Cross-reference NMR, IR, and X-ray data to confirm substituent positions. For example, ambiguous NOEs in NMR can be resolved via X-ray crystallography .
- Isotopic Labeling: Use deuterated analogs to assign overlapping peaks in crowded spectra (e.g., aromatic protons) .
- Computational Validation: Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) predictions to identify electronic transitions .
Advanced: What are the potential applications of this compound in materials science?
Methodological Answer:
- Metal-Organic Frameworks (MOFs): Utilize the -SO₂F group as a coordination site for transition metals (e.g., Cu²⁺ or Zn²⁺). Optimize synthesis by varying solvent polarity (DMF vs. water) .
- Polymer Functionalization: Incorporate the compound into polyesters via esterification with diols. Monitor thermal stability via TGA .
- Surface Modification: Graft onto silica nanoparticles using silane coupling agents. Characterize surface coverage via BET analysis .
Advanced: How does the compound’s structure influence its metabolic stability in pharmacological studies?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. The -SO₂F group may undergo hydrolysis to -SO₃H, reducing bioavailability .
- Stability Assays: Test pH-dependent degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Use HPLC to quantify degradation products .
- Structure-Activity Relationships (SAR): Compare with analogs (e.g., 2-(acetylsulfamoyl)benzoic acid) to identify metabolic "hotspots" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
